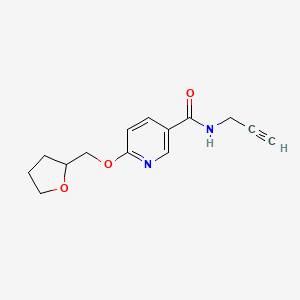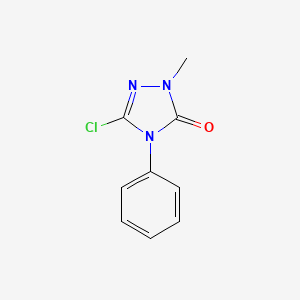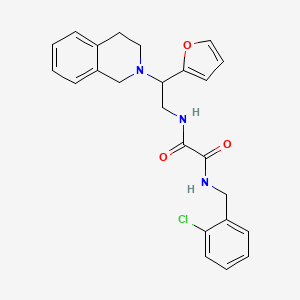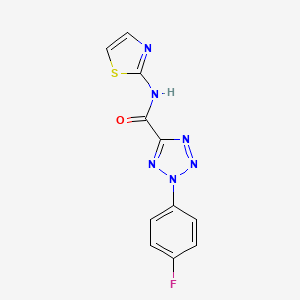
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H21NO4S2 and its molecular weight is 403.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Derivatives and Reactions : Compounds related to "N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" have been explored for their unique chemical reactions and derivatives. For example, derivatives of 1,4‐Naphthoquinone, related in structural complexity, undergo various electrophilic reactions, affording a range of functionalized compounds. These reactions include halogenation, alkylation, and the formation of furan derivatives through photochemical means, indicating a broad utility in synthetic organic chemistry (Hatzigrigoriou, Spyroudis, & Varvoglis, 1989).
Catalytic Reactions : The synthesis of sulfonamide derivatives, particularly those related to aromatic and heterocyclic scaffolds like tetrahydronaphthalene, is of significant interest. Efficient catalytic systems, such as copper/silver-mediated cascade reactions, have been developed to construct sulfonylbenzo[b]furans from related precursors. These methodologies provide expedient access to structurally complex products, highlighting the versatility of sulfonamide derivatives in synthetic chemistry (Li & Liu, 2014).
Biological Applications and Potential Therapeutic Uses
Antimicrobial Activity : New derivatives of sulfonamides have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This research suggests the potential of such derivatives in developing new antimicrobial agents, with modifications leading to variations in activity profiles (Mohamed et al., 2021).
Anticancer Potential : The study of 1,4‐Naphthoquinone derivatives, a related class, has shown that these compounds possess potent cytotoxic activity against various cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest, demonstrating the therapeutic potential of structurally complex sulfonamides in cancer treatment (Ravichandiran et al., 2019).
Molecular Interactions and Mechanistic Insights
Binding Studies : The investigation of binding interactions between sulfonamide derivatives and biological macromolecules is crucial for understanding their mechanism of action. For instance, the binding of certain sulfonamide compounds to proteins has been studied using fluorescence techniques, providing insights into the molecular basis of their biological activities (Jun et al., 1971).
Electrochemical Properties : The electrochemical behavior of sulfonamide derivatives, especially in the context of their oxidation reactions, offers valuable information on their reactivity and potential applications in material science and organic electronics (Devyatova et al., 2009).
特性
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S2/c22-20(18-6-3-11-25-18)19-10-8-16(26-19)13-21-27(23,24)17-9-7-14-4-1-2-5-15(14)12-17/h3,6-12,20-22H,1-2,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHJORZBTBDRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide](/img/structure/B2531458.png)